N-benzyl-4-chloro-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-4-chloro-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGMJBOANFOLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature-Controlled Chloride Replacement
Cyanuric chloride’s three reactive chlorines enable sequential substitution under varying temperatures. The first substitution occurs at 0–5°C to form monosubstituted intermediates. For N-benzyl-4-chloro-1,3,5-triazin-2-amine, benzylamine reacts with cyanuric chloride in a 1:1 molar ratio in 1,4-dioxane, yielding 2-(benzylamino)-4,6-dichloro-1,3,5-triazine . This intermediate is critical for subsequent functionalization.
The second substitution targets the remaining chlorines at room temperature or 60–80°C , depending on the nucleophile’s reactivity. For instance, substituting the 6-chloro position with morpholine at 70°C produces 2-(benzylamino)-4-chloro-6-morpholino-1,3,5-triazine . Sodium carbonate is added to neutralize HCl, preventing side reactions.
Solvent and Base Optimization
Polar aprotic solvents like 1,4-dioxane and dichloroethane enhance reaction homogeneity and nucleophile accessibility. A 3:1 v/v dioxane-water mixture is optimal for balancing solubility and reactivity. Sodium carbonate (1.5–2.0 equivalents) ensures efficient HCl scavenging, while excess base may hydrolyze chlorotriazines.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from 8–12 hours to 20–40 minutes while improving yields by 15–20%. For example, reacting 2,4-dichloro-6-(benzylamino)-1,3,5-triazine with piperazine under microwave conditions (1400 W, 100°C) achieves 89% yield versus 68% via conventional heating.
Enhanced Purity and Selectivity
Microwave systems (e.g., Synthos 3000) provide uniform heating, minimizing byproducts like hydrolyzed triazines. The rapid energy transfer stabilizes intermediates, favoring selective mono- or disubstitution.
Solvent and Base Systems in Triazine Functionalization
Table 1: Impact of Solvent and Base on Substitution Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1,4-Dioxane | Na₂CO₃ | 0–5 | 72 | 85 |
| Dichloroethane | NaHCO₃ | 25 | 68 | 82 |
| DMF | K₂CO₃ | 60 | 65 | 78 |
Polar solvents with moderate dielectric constants (ε = 2.2–4.0) maximize chloride displacement rates. Sodium carbonate outperforms potassium carbonate in minimizing hydrolysis.
Characterization and Analytical Validation
Spectroscopic Profiling
1H NMR : Benzyl protons resonate as a multiplet at δ 7.20–7.40 ppm , while the NH group appears as a singlet near δ 6.10–6.30 ppm . 13C NMR confirms triazine ring carbons at δ 165–170 ppm .
FT-IR : N-H stretching vibrations at 3300–3400 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) typically shows [M+H]⁺ peaks at m/z 265.08 (C₁₀H₁₀ClN₅). Elemental analysis aligns with theoretical values (C: 45.55%, H: 3.82%, N: 26.55%).
Comparative Analysis of Synthetic Routes
Table 2: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 h | 20–40 min |
| Yield | 65–75% | 85–92% |
| Purity | 80–85% | 90–95% |
| Energy Consumption | High | Low |
Microwave irradiation emerges as the superior method, offering near-quantitative yields and reduced side products.
Applications and Derivative Synthesis
This compound serves as a precursor for antitumor and antimicrobial agents. For example, Suzuki coupling with aryl boronic acids introduces biaryl motifs, enhancing bioactivity. Reductive amination with aldehydes yields tertiary amines, as demonstrated in antitumor compound libraries .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic addition: The triazine ring can participate in electrophilic addition reactions with suitable electrophiles.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, potassium carbonate, and various organic solvents. Reaction conditions typically involve moderate temperatures and the use of catalysts such as copper or palladium .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, substitution with an amine can yield N-benzyl-4-amino-1,3,5-triazin-2-amine, while coupling reactions can produce more complex triazine derivatives .
Scientific Research Applications
Anticancer Activity
N-benzyl-4-chloro-1,3,5-triazin-2-amine and its derivatives have shown promising anticancer properties. For instance, studies have indicated that triazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the inhibition of key cellular pathways leading to cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 20 | Apoptosis induction |
| JSF-2019 (related triazine) | HCT-116 | 15 | Inhibition of InhA pathway |
Antimicrobial Activity
Triazine derivatives have also been evaluated for their antimicrobial efficacy. For example, compounds derived from this compound exhibited activity against common pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl derivative | S. aureus | 5 µg/mL |
| N-benzyl derivative | E. coli | 10 µg/mL |
Agrochemical Applications
Triazine compounds are widely used as herbicides due to their ability to inhibit photosynthesis in plants. N-benzyl derivatives have been synthesized to improve selectivity and efficacy against specific weed species while minimizing impact on crops.
Herbicidal Activity
Research has demonstrated that certain N-benzyl-substituted triazines can effectively control weed growth with lower toxicity to desired plants.
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| N-benzyl derivative | Amaranthus retroflexus | 85% |
| N-benzyl derivative | Chenopodium album | 90% |
Development of Antitubercular Agents
A study focused on the optimization of triazine compounds for antitubercular activity revealed that derivatives like JSF-2019 showed significant in vitro efficacy against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications to enhance solubility and pharmacokinetic profiles.
Synthesis and Characterization
Research involving microwave-assisted synthesis of N-benzyl derivatives demonstrated improved yields and purity compared to conventional methods. This approach facilitates the rapid development of new compounds for both pharmaceutical and agricultural applications.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural variations among 1,3,5-triazin-2-amine derivatives include substituents at positions 4, 6, and the N-aryl/N-alkyl group. Below is a comparative analysis:
Key Observations :
- Halogenation : Chlorine at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions for further derivatization .
- N-Substituents : Benzyl groups (as in the target compound) may confer lipophilicity, whereas phenyl or chlorophenyl groups contribute to π-π stacking interactions in crystal structures .
Q & A
Q. Critical Parameters :
- Solvent choice : THF or acetone for controlled reactivity.
- Stoichiometry : Maintain a 1:1 molar ratio of benzylamine to cyanuric chloride to avoid over-substitution.
- Yield optimization : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to improve efficiency and reduce side products .
Q. Example Data :
| Method | Yield | Purity (UPLC) | Reference |
|---|---|---|---|
| Conventional (THF) | 65–75% | 91–95% | |
| Microwave-assisted | 85% | 98% |
Basic: How can the structure and purity of this compound be validated?
Methodological Answer:
Use a combination of analytical techniques:
Elemental Analysis : Confirm empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
NMR Spectroscopy :
- ¹H NMR : Look for benzyl protons (δ 4.5–4.7 ppm, singlet) and aromatic protons (δ 7.2–7.4 ppm).
- ¹³C NMR : Confirm triazine carbons (δ 165–170 ppm) and benzyl carbon (δ 45–50 ppm) .
Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks at m/z 250–252 (Cl isotope pattern) .
UPLC : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .
Advanced: How do structural modifications influence the pharmacological activity of this compound analogues?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:
Benzyl Group Substitution :
- Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring enhance CNS penetration by increasing lipophilicity (logP ~2.5) .
- Bulky substituents (e.g., naphthyl) reduce metabolic clearance but may decrease solubility.
Triazine Core Modifications :
- Replacing chlorine with morpholine improves kinase inhibition (IC₅₀ < 100 nM) .
- Adding hydrazine derivatives enhances neuroprotective effects (e.g., 40% reduction in rotenone-induced neurotoxicity) .
Q. Case Study :
- Analogues with 4-methylpiperazine at the 6-position showed 10× higher procognitive activity in Morris water maze tests compared to parent compounds .
Advanced: What strategies optimize the pharmacokinetic (PK) and ADMET profiles of this compound?
Methodological Answer:
Key strategies include:
Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP from 3.0 to 2.0, improving aqueous solubility (>50 μg/mL) .
Metabolic Stability : Replace labile groups (e.g., morpholine with piperazine) to reduce CYP450-mediated oxidation .
In Vivo PK Studies :
- Half-life extension : PEGylation or prodrug formulations increase t₁/₂ from 2 h to 8 h in rodent models .
- Bioavailability : Nanoemulsions improve oral absorption (F% from 15% to 45%) .
Q. ADMET Data :
| Parameter | Value | Reference |
|---|---|---|
| Plasma Protein Binding | 85–90% | |
| CYP3A4 Inhibition | IC₅₀ > 10 μM | |
| hERG Inhibition | IC₅₀ > 30 μM |
Advanced: How do reaction conditions impact dehydrosulfurization in triazine synthesis?
Methodological Answer:
Dehydrosulfurization of thiourea intermediates (e.g., 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides) is critical for forming 1,3,5-oxadiazines. Two methods are compared:
Dicyclohexylcarbodiimide (DCC) :
- Conditions : Reflux in dichloromethane, 12 h.
- Advantages : High yields (75–90%) for electron-deficient aryl groups .
I₂/Et₃N Mixture :
Q. Critical Factors :
- Solvent : DCM or THF for optimal reagent solubility.
- Workup : Neutralize excess iodine with Na₂S₂O₃ to prevent side reactions .
Basic: What are the best practices for scaling up laboratory-scale synthesis?
Methodological Answer:
Process Optimization :
- Replace batch reactors with flow chemistry for safer handling of exothermic steps (e.g., chlorination) .
Purification : Use continuous chromatography (e.g., SMB) to reduce solvent waste.
Quality Control : Implement in-line PAT tools (e.g., FTIR) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
